

Application Notes and Protocols: Cloning and Expression of 2-Aminobenzoylacetate CoA Ligase

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Compound of Interest

Compound Name: 2-Aminobenzoylacetate-CoA

Cat. No.: B15548059

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the cloning, expression, and characterization of recombinant 2-aminobenzoylacetate CoA ligase, an enzyme pivotal in the metabolism of aromatic compounds. The protocols outlined below are compiled from established methodologies for similar enzymes and offer a robust starting point for producing and evaluating this enzyme for research and drug development applications.

Introduction

2-Aminobenzoylacetate CoA ligase catalyzes the ATP-dependent formation of a CoA thioester with 2-aminobenzoylacetate, a key step in the degradation of various aromatic compounds. The ability to produce this enzyme in a recombinant form allows for detailed biochemical and structural studies, as well as its potential use in biocatalytic processes and as a target for drug discovery. This document provides detailed protocols for the cloning of the gene from *Pseudomonas* species, its heterologous expression in *Escherichia coli*, purification of the recombinant protein, and a method for assaying its enzymatic activity.

Data Presentation

Quantitative Data Summary

The following table summarizes typical data obtained from the expression and purification of recombinant 2-aminobenzoylacetate CoA ligase, based on reported values for similar aromatic acyl-CoA ligases from *Pseudomonas* expressed in *E. coli*. Actual results may vary depending on the specific experimental conditions.

Parameter	Typical Value	Reference
Expression Yield		
Wet cell paste per liter of culture	5 - 10 g/L	General observation
Soluble protein concentration in lysate	10 - 20 mg/mL	General observation
Purified protein yield per liter of culture	2 - 5 mg/L	
Enzyme Purity	>95% (by SDS-PAGE)	
Specific Activity	1 - 5 U/mg	
Kinetic Parameters (for 2-aminobenzoate)		
Km	10 - 50 μ M	
Vmax	1 - 10 μ mol/min/mg	
Kinetic Parameters (for ATP)		
Km	100 - 500 μ M	
Kinetic Parameters (for CoA)		
Km	50 - 200 μ M	

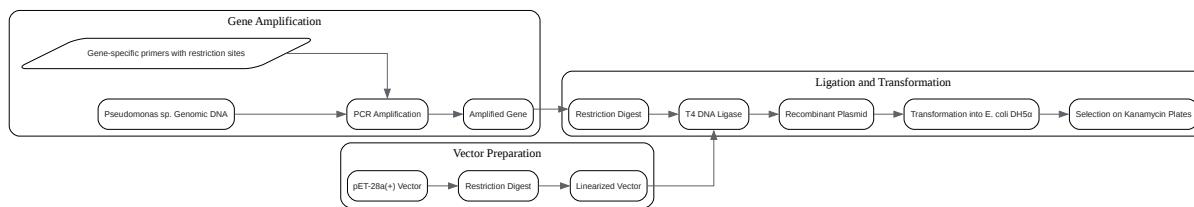
Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 μ mol of **2-aminobenzoylacetyl-CoA** per minute under standard assay conditions.

Experimental Protocols

Gene Cloning

This protocol describes the amplification of the 2-aminobenzoylacetate CoA ligase gene from *Pseudomonas* genomic DNA and its cloning into an *E. coli* expression vector.

Workflow for Gene Cloning



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Caption: Workflow for cloning the 2-aminobenzoylacetate CoA ligase gene.

Materials:

- *Pseudomonas aeruginosa* or other suitable *Pseudomonas* strain genomic DNA
- Phusion High-Fidelity DNA Polymerase
- dNTP mix (10 mM each)
- Forward and reverse primers with NdeI and XhoI restriction sites (or other suitable sites)
- pET-28a(+) expression vector

- NdeI and XhoI restriction enzymes
- T4 DNA Ligase
- *E. coli* DH5 α competent cells
- LB agar plates with 50 μ g/mL kanamycin

Protocol:

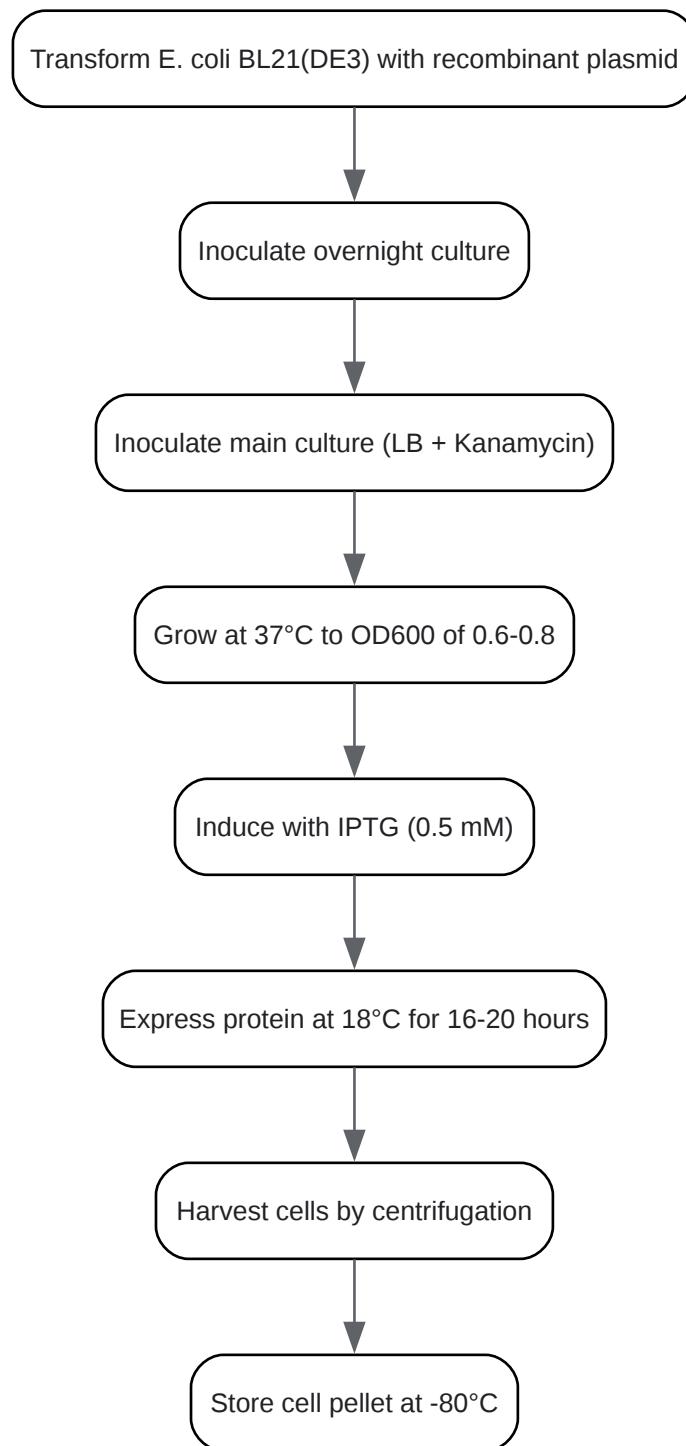
- **Primer Design:** Design primers to amplify the coding sequence of the 2-aminobenzoylacetate CoA ligase gene. Add an NdeI restriction site at the 5' end of the forward primer and an XhoI site at the 5' end of the reverse primer.
- **PCR Amplification:**
 - Set up a 50 μ L PCR reaction containing: 1 μ L of genomic DNA (10-50 ng), 1 μ L of each primer (10 μ M), 1 μ L of dNTP mix, 10 μ L of 5x Phusion HF Buffer, and 0.5 μ L of Phusion DNA Polymerase.
 - Perform PCR with the following cycling conditions: 98°C for 30s, followed by 30 cycles of (98°C for 10s, 60°C for 30s, 72°C for 1 min/kb), and a final extension at 72°C for 10 min.
 - Analyze the PCR product by agarose gel electrophoresis and purify the amplified DNA fragment.
- **Restriction Digest:**
 - Digest 1 μ g of the purified PCR product and 1 μ g of the pET-28a(+) vector with NdeI and XhoI in separate reactions.
 - Incubate at 37°C for 1-2 hours.
 - Purify the digested gene insert and linearized vector.
- **Ligation:**
 - Set up a ligation reaction with a 3:1 molar ratio of insert to vector using T4 DNA Ligase.

- Incubate at 16°C overnight or at room temperature for 1 hour.
- Transformation:
 - Transform E. coli DH5 α competent cells with 5 μ L of the ligation mixture.
 - Plate the transformed cells on LB agar plates containing 50 μ g/mL kanamycin and incubate overnight at 37°C.
- Verification:
 - Select several colonies and perform colony PCR and restriction digestion of the isolated plasmid to confirm the presence of the insert.
 - Sequence the verified plasmid to ensure the integrity of the cloned gene.

Heterologous Expression

This protocol describes the expression of recombinant 2-aminobenzoylacetate CoA ligase in E. coli BL21(DE3).

Workflow for Protein Expression



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Caption: Workflow for the expression of recombinant protein.

Materials:

- Verified recombinant pET-28a(+) plasmid
- *E. coli* BL21(DE3) competent cells
- LB broth and agar plates with 50 µg/mL kanamycin
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)

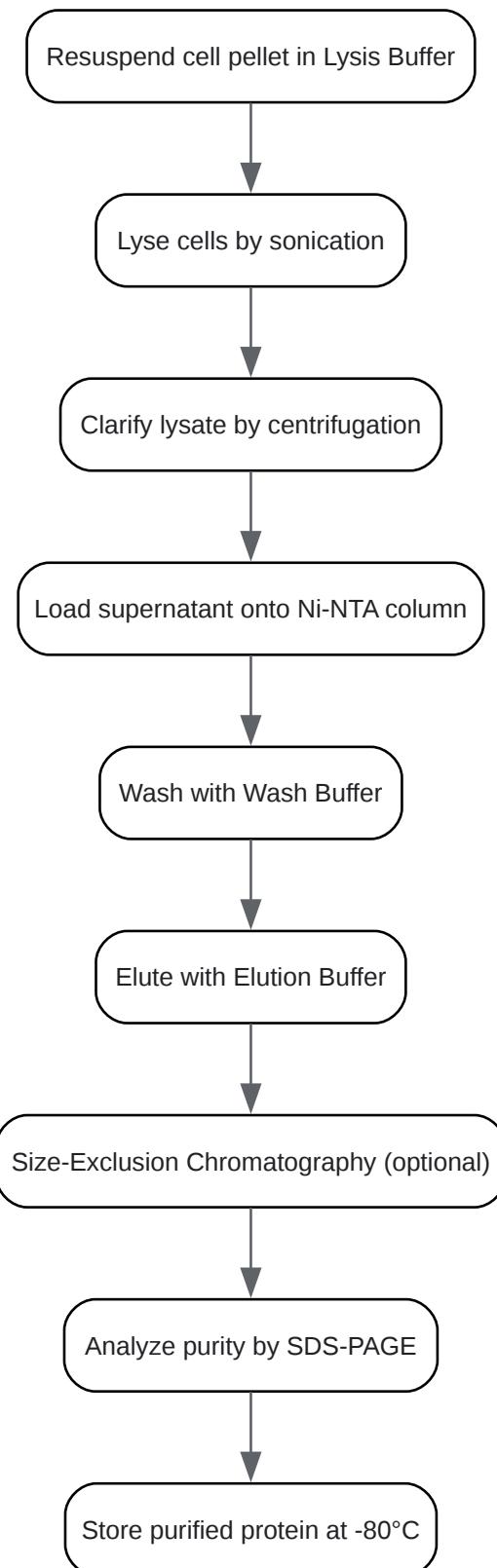
Protocol:

- Transformation: Transform *E. coli* BL21(DE3) competent cells with the recombinant plasmid. Plate on LB agar with kanamycin and incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 10 mL of LB broth with kanamycin and grow overnight at 37°C with shaking.
- Main Culture: Inoculate 1 L of LB broth with kanamycin with the overnight culture to an initial OD600 of 0.05-0.1.
- Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Expression: Continue to incubate the culture at 18°C for 16-20 hours with shaking.
- Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Storage: Discard the supernatant and store the cell pellet at -80°C until purification.

Protein Purification

This protocol describes the purification of the His-tagged recombinant 2-aminobenzoylacetate CoA ligase using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC).

Workflow for Protein Purification



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Caption: Workflow for the purification of the recombinant protein.

Materials:

- Frozen cell pellet
- Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF
- Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT
- Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT
- Ni-NTA affinity resin
- Size-exclusion chromatography column (e.g., Superdex 200)
- Storage Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol

Protocol:

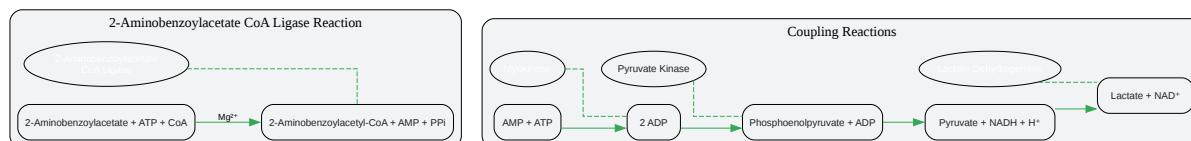
- Cell Lysis: Resuspend the cell pellet in Lysis Buffer (5 mL per gram of cells). Lyse the cells by sonication on ice.
- Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
- IMAC:
 - Equilibrate the Ni-NTA resin with Lysis Buffer.
 - Load the clarified lysate onto the column.
 - Wash the column with 10 column volumes of Wash Buffer.
 - Elute the protein with 5 column volumes of Elution Buffer.
- Size-Exclusion Chromatography (optional polishing step):
 - Concentrate the eluted fractions.

- Load the concentrated protein onto a size-exclusion column pre-equilibrated with Storage Buffer.
- Collect fractions corresponding to the expected molecular weight of the protein (approximately 65 kDa).
- Purity Analysis: Analyze the purity of the fractions by SDS-PAGE. Pool the purest fractions.
- Storage: Determine the protein concentration, flash-freeze in liquid nitrogen, and store at -80°C.

Enzymatic Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of 2-aminobenzoylacetate CoA ligase by coupling the production of AMP to the oxidation of NADH.

Enzymatic Reaction Pathway



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Caption: Coupled enzymatic assay for 2-aminobenzoylacetate CoA ligase activity.

Materials:

- Assay Buffer: 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂
- 2-aminobenzoate (substrate)

- ATP
- Coenzyme A (CoA)
- Phosphoenolpyruvate (PEP)
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